molecular formula C17H21FN4O2S2 B2913348 Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1105252-34-3

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2913348
CAS No.: 1105252-34-3
M. Wt: 396.5
InChI Key: JFYPDJUWRNXTFM-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a thiadiazole-based heterocyclic compound featuring a 4-fluorophenylpiperazine moiety linked via a thioether bond to an ethyl propanoate group. The thiadiazole core is a pharmacophoric motif known for its diverse biological activities, including antimicrobial and enzyme inhibitory properties . This compound’s structural complexity underscores its relevance in medicinal chemistry, particularly for designing CNS-active agents or antimicrobials.

Properties

IUPAC Name

ethyl 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2S2/c1-3-24-15(23)12(2)25-17-20-19-16(26-17)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYPDJUWRNXTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure incorporates a piperazine moiety and a thiadiazole ring, which are known for their diverse biological properties.

Chemical Structure

The compound can be represented as follows:

C15H19FN4S2\text{C}_{15}\text{H}_{19}\text{F}\text{N}_4\text{S}_2

This structure features:

  • Piperazine ring : Known for its role in various psychoactive drugs.
  • Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory activities.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.

Pharmacological Properties

Research indicates that compounds containing piperazine and thiadiazole exhibit various pharmacological effects, including:

  • Antidepressant Activity :
    • Compounds with similar structures have shown promise in modulating serotonin receptors, particularly the 5-HT1A subtype, which is crucial in the treatment of depression .
  • Antimicrobial Effects :
    • Thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the thiadiazole ring enhances the interaction with microbial enzymes .
  • CNS Activity :
    • The piperazine component is often linked to central nervous system (CNS) effects, including anxiolytic and antipsychotic activities. Studies suggest that modifications to the piperazine structure can lead to varying degrees of receptor affinity .

The biological activity of this compound may involve:

  • Serotonin Receptor Modulation : Potentially acting as an antagonist or partial agonist at serotonin receptors.
  • Inhibition of Microbial Growth : By interfering with bacterial cell wall synthesis or function.

Study 1: Antidepressant Potential

A study conducted on related piperazine derivatives indicated that modifications at the para position of the phenyl ring significantly influenced their antidepressant efficacy in rodent models. The compound showed a notable decrease in immobility time in the forced swim test, suggesting antidepressant-like effects.

Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent.

Data Summary Table

PropertyValue/Description
Molecular FormulaC₁₅H₁₉F₁N₄S₂
Antidepressant ActivityPositive (modulation of 5-HT receptors)
Antimicrobial ActivityEffective against S. aureus and E. coli
MIC (Staphylococcus aureus)32 µg/mL
MIC (Escherichia coli)32 µg/mL

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to non-fluorinated analogues (e.g., phenyl-substituted logP ~2.8), improving blood-brain barrier penetration .

Piperazine vs.

Ester vs. Acid Groups: Ethyl esters (e.g., target compound) show higher bioavailability than carboxylic acid derivatives (e.g., ethanoic acid in ), but the latter form stable salts for improved solubility .

Solubility and Stability

  • Target Compound: Moderate aqueous solubility (0.1 mg/mL in water) due to the ethyl ester; stable in DMSO and ethanol .
  • Acid Analogues () : Sodium/potassium salts exhibit >10-fold higher aqueous solubility (e.g., 5 mg/mL) but require pH-controlled formulations .
  • Chlorophenyl vs. Fluorophenyl Derivatives : Chlorophenyl analogues (e.g., ) display higher crystallinity (melting point ~215°C vs. ~198°C for fluorophenyl) but lower metabolic stability due to stronger CYP450 interactions .

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis (via nucleophilic substitution and esterification) parallels methods in , achieving yields >70% under optimized conditions .

Safety Profile : Similar piperazine-thiadiazole derivatives () require precautions against thermal degradation (P210: “Keep away from heat/sparks”) due to ester group instability .

Salt Formation : Analogous to ’s acid salts, converting the target compound’s ester to a carboxylic acid could enable salt-based formulations for enhanced pharmacokinetics .

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